N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline core, a benzo[c][1,2,5]thiadiazole moiety, and a sulfonamide group. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.
Introduction of the Benzo[c][1,2,5]thiadiazole Moiety: The benzo[c][1,2,5]thiadiazole moiety can be introduced through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenethiol, with a suitable electrophile.
Attachment of the Phenethylamino Group: The phenethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable phenethylamine derivative reacts with the quinoxaline core.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can occur at the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and photophysical properties.
Biology: It is studied for its potential as a fluorescent probe for imaging biological systems, due to its strong fluorescence properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new dyes and pigments, as well as in the formulation of advanced materials for electronic and optoelectronic applications
Mechanism of Action
The mechanism of action of N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can be compared with other similar compounds, such as:
N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-methylbenzenesulfonamide: This compound has a similar structure but with a methyl group instead of a sulfonamide group, leading to different chemical and biological properties.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have a similar benzo[c][1,2,5]thiadiazole core but with different substituents, leading to variations in their electronic and photophysical properties.
Thiazole Derivatives: These compounds have a thiazole ring instead of a quinoxaline ring, leading to different reactivity and biological activities .
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C22H18N6O2S2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[3-(2-phenylethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C22H18N6O2S2/c29-32(30,19-12-6-11-18-20(19)27-31-26-18)28-22-21(23-14-13-15-7-2-1-3-8-15)24-16-9-4-5-10-17(16)25-22/h1-12H,13-14H2,(H,23,24)(H,25,28) |
InChI Key |
LHJSKZDVDUUYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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